molecular formula C12H18O4 B14478106 Dimethyl 3-(but-2-en-1-ylidene)hexanedioate CAS No. 65401-87-8

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate

Cat. No.: B14478106
CAS No.: 65401-87-8
M. Wt: 226.27 g/mol
InChI Key: YTHCCTDXHMSNRF-UHFFFAOYSA-N
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Description

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate is an organic compound with the molecular formula C12H18O4. It is a type of ester, characterized by the presence of two ester functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(but-2-en-1-ylidene)hexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 3-(but-2-en-1-ylidene)hexanedioate exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of carboxylic acids. The exact mechanism can vary depending on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-(but-2-en-1-yl)hexanedioate
  • Dimethyl 3-(but-2-en-1-ylidene)pentanedioate
  • Dimethyl 3-(but-2-en-1-ylidene)heptanedioate

Uniqueness

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate is unique due to its specific structure and reactivity. The presence of the but-2-en-1-ylidene group imparts distinct chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

65401-87-8

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dimethyl 3-but-2-enylidenehexanedioate

InChI

InChI=1S/C12H18O4/c1-4-5-6-10(9-12(14)16-3)7-8-11(13)15-2/h4-6H,7-9H2,1-3H3

InChI Key

YTHCCTDXHMSNRF-UHFFFAOYSA-N

Canonical SMILES

CC=CC=C(CCC(=O)OC)CC(=O)OC

Origin of Product

United States

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